1,7-dibenzyl-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a synthetic organic compound with the molecular formula C24H24N6O2 and a molecular weight of 428496 This compound is known for its complex structure, which includes multiple aromatic rings and nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the core triazino[4,3-h]purine structure, followed by the introduction of benzyl and methyl groups. Common reagents used in these reactions include benzyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione can be compared with other similar compounds, such as:
1,7-dibenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione: This compound has a similar structure but lacks one of the benzyl groups, resulting in different chemical properties.
1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione derivatives:
The uniqueness of 1,7-bisbenzyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,7-dibenzyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-17(2)30-20-21(25-23(30)29(26-16)15-19-12-8-5-9-13-19)27(3)24(32)28(22(20)31)14-18-10-6-4-7-11-18/h4-13,17H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFWQVTWYTRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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